1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Descripción general

Descripción

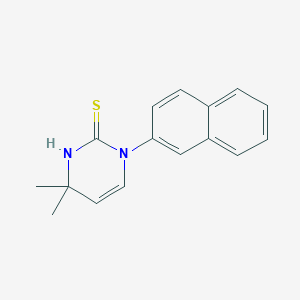

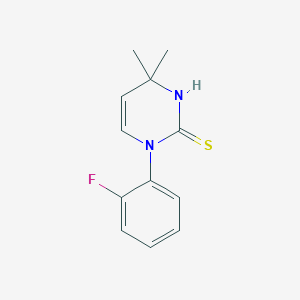

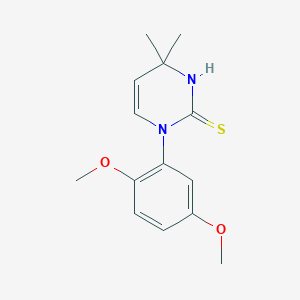

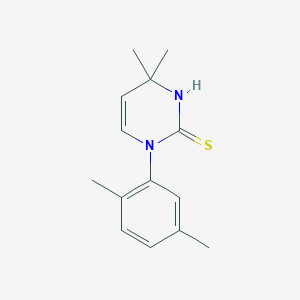

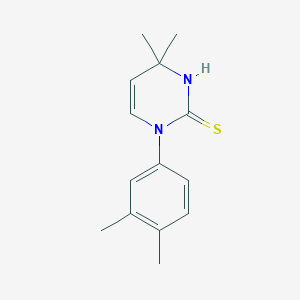

The compound “1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of a thiol group (-SH) and dimethoxyphenyl group (a phenyl ring with two methoxy groups attached) could confer unique chemical properties to this compound.

Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, pyrimidine derivatives can be synthesized through several methods, including the Biginelli reaction .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy groups on the phenyl ring and the electron-withdrawing thiol group on the pyrimidine ring. These groups could potentially direct and influence electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the thiol and methoxy groups) would influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

Anticancer Properties

Chalcones, to which dimethyl-cardamonin belongs, form a significant group of bioactive natural products. Dimethyl-cardamonin has been investigated for its potential anticancer effects. For instance, it was shown to arrest the cell cycle in the G1 phase by decreasing the expression of cyclin D1, CDK4 (cyclin-dependent kinase 4), and phospho-Rb . Further studies exploring its mechanism of action and efficacy against specific cancer types are warranted.

Antioxidant Activity

Dimethyl-cardamonin possesses antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. Its ability to scavenge free radicals makes it a potential candidate for developing antioxidant therapies . Investigating its efficacy in various models and understanding its molecular interactions could provide valuable insights.

Antimicrobial Effects

Chalcones, including dimethyl-cardamonin, exhibit antimicrobial activity against bacteria, fungi, and parasites. Researchers have explored their potential as natural antimicrobial agents . Dimethyl-cardamonin’s specific targets and mechanisms of action in microbial cells are areas of interest for further investigation.

Anti-Inflammatory Properties

Inflammation plays a pivotal role in various diseases. Dimethyl-cardamonin’s anti-inflammatory effects have been studied, and it may modulate inflammatory pathways. Understanding its interactions with key biomolecules involved in inflammation could guide drug development .

Bioinspired Drug Discovery

The unique chemical structure of chalcones, including dimethyl-cardamonin, allows for easy modifications to generate functionalized derivatives. These synthetic analogs often exhibit enhanced potency and reduced toxicity compared to their natural counterparts. Researchers explore bioinspired synthesis to create novel compounds for drug discovery .

Mechanistic Insights

Studying dimethyl-cardamonin’s interactions at the biomolecular level is essential. Researchers aim to unravel its mechanisms of action, including protein binding, enzymatic inhibition, and cellular signaling pathways. Such insights contribute to its potential therapeutic applications .

Propiedades

IUPAC Name |

3-(2,5-dimethoxyphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-14(2)7-8-16(13(19)15-14)11-9-10(17-3)5-6-12(11)18-4/h5-9H,1-4H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEZSYRKBFEEDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C(=S)N1)C2=C(C=CC(=C2)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084391.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084398.png)

![1-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone](/img/structure/B3084413.png)